6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family. This compound is characterized by the presence of a bromine atom at the 6th position and an isopropylphenyl group at the 3rd position of the triazolopyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate hydrazones using chlorinating agents such as N-chlorosuccinimide (NCS) under mild conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes the use of large-scale reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazolopyridines, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties
Material Science: The compound is investigated for its use in the development of organic semiconductors and light-emitting diodes (LEDs)
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways
Mechanism of Action
The mechanism of action of 6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine
- 3-Amino-1,2,4-triazolo[4,3-a]pyridine
- 4-Amino-3-bromo-2-chloropyridine
- 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine
Uniqueness
6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the isopropylphenyl group, which imparts distinct physicochemical properties and biological activities. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .
Properties
Molecular Formula |
C15H14BrN3 |
---|---|
Molecular Weight |
316.20 g/mol |
IUPAC Name |
6-bromo-3-(2-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C15H14BrN3/c1-10(2)12-5-3-4-6-13(12)15-18-17-14-8-7-11(16)9-19(14)15/h3-10H,1-2H3 |
InChI Key |
VDZDTZQGYXCVJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2=NN=C3N2C=C(C=C3)Br |
Origin of Product |
United States |
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